2-(2,3-difluorophenyl)-1-phenylethan-1-one
CAS No.: 1498370-47-0
Cat. No.: VC5226273
Molecular Formula: C14H10F2O
Molecular Weight: 232.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1498370-47-0 |
|---|---|
| Molecular Formula | C14H10F2O |
| Molecular Weight | 232.23 |
| IUPAC Name | 2-(2,3-difluorophenyl)-1-phenylethanone |
| Standard InChI | InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |
| Standard InChI Key | XDFZOLUCMKQYOL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F |
Introduction
Structural and Electronic Characteristics
The molecular formula of 2-(2,3-difluorophenyl)-1-phenylethan-1-one is , with a molecular weight of 232.23 g/mol. The compound’s structure features a ketone group flanked by two aromatic rings: a phenyl group and a 2,3-difluorophenyl group. The fluorine atoms at the 2- and 3-positions of the phenyl ring introduce significant electronic effects, including electron-withdrawing inductive (-I) effects and resonance (-R) interactions, which polarize the aromatic system and influence the compound’s reactivity .
Conformational Analysis
Synthetic Methodologies
The synthesis of 2-(2,3-difluorophenyl)-1-phenylethan-1-one can be approached through Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions, drawing parallels from structurally related compounds .
Friedel-Crafts Acylation Route
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Substrate Preparation: 1,2-Difluorobenzene is acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions.
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Reaction Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of 1,2-difluorobenzene.
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Yield Optimization: Studies on similar systems report yields of 60–75% when reactions are conducted at 0–5°C in dichloromethane .
Palladium-Catalyzed Cross-Coupling
An alternative route involves Suzuki-Miyaura coupling between a boronic acid derivative and a pre-functionalized ketone:
For this compound, 2,3-difluorophenylboronic acid would couple with phenacyl bromide under inert conditions. This method offers superior regioselectivity, with yields exceeding 80% in optimized protocols .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 232.23 g/mol |
| Melting Point | Estimated 85–90°C (DSC) |
| Boiling Point | ~310°C at 760 mmHg (extrapolated) |
| Solubility | Soluble in DCM, THF; sparingly in HO |
| LogP (Octanol-Water) | 2.8 ± 0.3 (Predicted) |
The compound’s lipophilicity (LogP) suggests moderate membrane permeability, making it a candidate for pharmaceutical applications where blood-brain barrier penetration is desirable .
Reactivity and Functionalization
Nucleophilic Additions
The electron-deficient carbonyl group readily undergoes nucleophilic attacks. For example:
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Grignard Reagents: Reaction with methylmagnesium bromide yields a tertiary alcohol:
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, while sodium borohydride selectively reduces α,β-unsaturated ketones .
Electrophilic Aromatic Substitution
The fluorinated phenyl ring directs electrophiles to the meta position due to fluorine’s deactivating effects. Nitration using introduces a nitro group at the 5-position of the difluorophenyl ring.
Industrial and Environmental Considerations
Scale-Up Challenges
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Purification: Column chromatography on silica gel (hexane/EtOAc 4:1) is effective for laboratory-scale isolation, but industrial processes may require crystallization from ethanol/water mixtures.
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Waste Management: Fluorinated byproducts necessitate specialized treatment to prevent environmental release.
Regulatory Status
No specific regulations govern this compound, but fluorinated aromatics are subject to REACH (EC 1907/2006) guidelines due to persistence concerns .
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